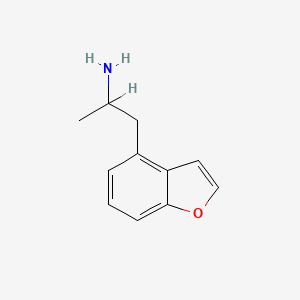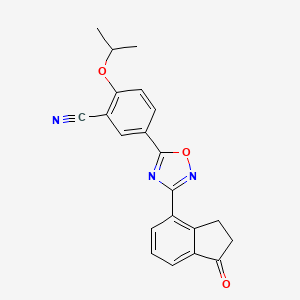
3-Pyridinecarboxylic acid, 1,4-dihydro-2,6-dimethyl-5-((ethoxymethylamino)carbonyl)-4-(3-nitrophenyl)-, 2-(4-(4-chlorophenyl)-1-piperazinyl)ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Pyridinecarboxylic acid, 1,4-dihydro-2,6-dimethyl-5-((ethoxymethylamino)carbonyl)-4-(3-nitrophenyl)-, 2-(4-(4-chlorophenyl)-1-piperazinyl)ethyl ester is a complex organic compound. Compounds of this nature often have applications in various fields such as medicinal chemistry, organic synthesis, and materials science due to their unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of such a complex compound typically involves multiple steps, including the formation of the pyridine ring, the introduction of various substituents, and the final esterification. Each step would require specific reagents and conditions, such as:
Formation of the pyridine ring: This might involve cyclization reactions using precursors like β-ketoesters and ammonia or amines.
Introduction of substituents: This could involve nitration, alkylation, and acylation reactions under controlled conditions.
Esterification: This final step would likely involve the reaction of the carboxylic acid with an alcohol in the presence of a catalyst like sulfuric acid.
Industrial Production Methods
Industrial production methods would scale up these reactions, often using continuous flow reactors to maintain consistent conditions and improve yield. The use of automated systems for reagent addition and temperature control would be crucial.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound could undergo oxidation reactions, particularly at the nitrogen or methyl groups.
Reduction: Reduction reactions might target the nitro group, converting it to an amine.
Substitution: Various substitution reactions could occur, particularly on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Conditions might include the use of halogenating agents or nucleophiles under acidic or basic conditions.
Major Products
The major products would depend on the specific reactions but could include various derivatives with modified functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a reagent in organic synthesis.
Biology
In biology, it might be studied for its interactions with biological molecules or its potential as a drug candidate.
Medicine
In medicine, it could be investigated for its pharmacological properties, such as its ability to interact with specific receptors or enzymes.
Industry
In industry, it might be used in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action would depend on the specific application but could involve interactions with molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved might include signal transduction, metabolic pathways, or gene expression regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Pyridinecarboxylic acid derivatives: These compounds share the pyridine ring and carboxylic acid functional group.
1,4-Dihydro-2,6-dimethyl derivatives: These compounds share the dihydropyridine structure with methyl groups.
4-(3-Nitrophenyl) derivatives: These compounds share the nitrophenyl group.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and substituents, which confer unique chemical and biological properties.
Eigenschaften
CAS-Nummer |
133147-24-7 |
|---|---|
Molekularformel |
C30H36ClN5O6 |
Molekulargewicht |
598.1 g/mol |
IUPAC-Name |
2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl 5-[ethoxy(methyl)carbamoyl]-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylate |
InChI |
InChI=1S/C30H36ClN5O6/c1-5-42-33(4)29(37)26-20(2)32-21(3)27(28(26)22-7-6-8-25(19-22)36(39)40)30(38)41-18-17-34-13-15-35(16-14-34)24-11-9-23(31)10-12-24/h6-12,19,28,32H,5,13-18H2,1-4H3 |
InChI-Schlüssel |
HTTHWVOTPBWVSY-UHFFFAOYSA-N |
Kanonische SMILES |
CCON(C)C(=O)C1=C(NC(=C(C1C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OCCN3CCN(CC3)C4=CC=C(C=C4)Cl)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


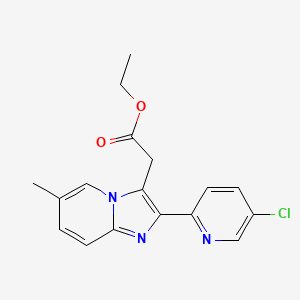
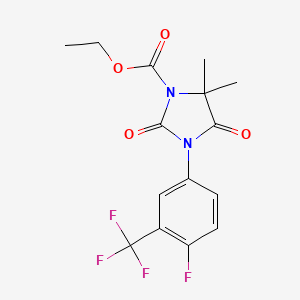


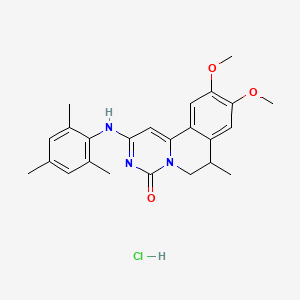
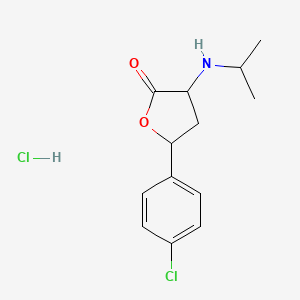




![N,N-diethyl-2-[[(1R,3R,4S,6R)-4,7,7-trimethyl-3-bicyclo[4.1.0]heptanyl]oxy]ethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B12726998.png)

